3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl 2-furoate
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Overview
Description
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl 2-furoate is a chemical compound that features a benzisoxazole ring fused with a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl 2-furoate typically involves the following steps:
Formation of the Benzisoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the benzisoxazole ring.
Esterification with Furoic Acid: The final step involves the esterification of the benzisoxazole derivative with furoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl 2-furoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl 2-furoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl 2-furoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl 2-furoate: shares similarities with other benzisoxazole derivatives and furoate esters.
4-(4-Fluorophenyl)-1,2-benzisoxazol-3-yl 2-furoate: Another compound with a similar structure but different substitution pattern.
2-(4-Fluorophenyl)-1,3-oxazol-4-yl methyl 5-bromo-2-furoate: A related compound with an oxazole ring instead of benzisoxazole.
Uniqueness
The uniqueness of This compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H10FNO4 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] furan-2-carboxylate |
InChI |
InChI=1S/C18H10FNO4/c19-12-5-3-11(4-6-12)17-14-8-7-13(10-16(14)24-20-17)23-18(21)15-2-1-9-22-15/h1-10H |
InChI Key |
KZMLWWOEDHXNRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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